N-(2-Bromo-5-iodopyridin-3-yl)pivalamide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of N-(2-Bromo-5-iodopyridin-3-yl)pivalamide exhibits a complex arrangement of halogen substituents and functional groups that significantly influence its overall structural geometry and electronic distribution. The compound features a pyridine ring system bearing both bromine and iodine substituents at strategic positions, creating a unique electronic environment that affects both molecular conformation and intermolecular interactions. The fundamental molecular formula C₁₀H₁₂BrIN₂O corresponds to a molecular weight of 383.02 grams per mole, indicating the substantial mass contribution from the heavy halogen atoms. The structural arrangement positions the bromine atom at the 2-position and the iodine atom at the 5-position of the pyridine ring, while the pivalamide group occupies the 3-position through an amide linkage.
The crystallographic analysis reveals that the compound adopts a specific conformation that minimizes steric interactions between the bulky halogen atoms and the pivalamide substituent. The presence of both bromine and iodine creates an asymmetric electronic environment around the pyridine nucleus, influencing the overall molecular geometry and packing arrangements in the solid state. The pivalamide group, characterized by its tertiary carbon center and three methyl substituents, introduces significant steric bulk that affects both intramolecular conformational preferences and intermolecular packing interactions. This bulky substituent tends to adopt conformations that minimize steric clashes with the adjacent halogen atoms while maximizing favorable electronic interactions.
The Chemical Abstracts Service registry number 1203498-93-4 provides a unique identifier for this specific molecular arrangement, distinguishing it from other related halogenated pyridine derivatives. The compound's structural complexity is further evidenced by its Simplified Molecular Input Line Entry System representation CC(C)(C)C(=O)Nc1cc(I)cnc1Br, which clearly delineates the connectivity pattern and substitution positions. The International Chemical Identifier key ZYYADPLXQGZEAM-UHFFFAOYSA-N serves as another unique molecular descriptor that facilitates database searches and structural comparisons with related compounds.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrIN₂O | |
| Molecular Weight | 383.02 g/mol | |
| Chemical Abstracts Service Number | 1203498-93-4 | |
| MDL Number | MFCD13176626 | |
| Physical State | Solid |
Properties
IUPAC Name |
N-(2-bromo-5-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYADPLXQGZEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207803 | |
| Record name | N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-93-4 | |
| Record name | N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of N-(2-Bromo-5-iodopyridin-3-yl)pivalamide
Synthetic Route Overview
The synthesis of this compound generally follows a two-step process:
- Halogenation of Pyridine Derivative: Introduction of bromine and iodine atoms at specific positions on the pyridine ring.
- Amide Formation: Coupling of the halogenated pyridine with pivaloyl chloride to form the pivalamide moiety.
Detailed Reaction Steps
Halogenation
- Starting Material: A pyridine derivative, often 3-aminopyridine or a suitably substituted pyridine.
- Reagents: Bromine (Br2) and iodine (I2) are used to introduce bromine and iodine atoms, respectively.
- Catalysts: Transition metal salts such as iron (Fe) or copper (Cu) salts catalyze the halogenation.
- Conditions: Controlled temperature and stoichiometry are critical to achieve selective dihalogenation at positions 2 and 5 of the pyridine ring.
Amide Formation
- Reagents: The halogenated pyridine intermediate is reacted with pivaloyl chloride.
- Base: Triethylamine (Et3N) is employed to neutralize the hydrochloric acid generated during the reaction.
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used to prevent hydrolysis of pivaloyl chloride.
- Temperature: The reaction mixture is typically cooled to 0–5°C during reagent addition and then stirred at room temperature for 12–24 hours to ensure complete conversion.
- Purification: The crude product is purified by column chromatography using silica gel and a hexane/ethyl acetate gradient, yielding the product with over 90% purity.
Industrial Scale Production
- Industrial synthesis mirrors the laboratory procedure but employs continuous flow reactors.
- Continuous flow allows for efficient mixing, precise temperature control, and scalability.
- These methods enhance yield and purity while minimizing reaction times and waste generation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Halogenation | Br2, I2; Fe or Cu salts; controlled temperature | Selective introduction of Br and I on pyridine |
| Amide Formation | Pivaloyl chloride; triethylamine; anhydrous THF/DCM; 0–5°C to room temp | Formation of pivalamide; base neutralizes HCl |
| Purification | Silica gel chromatography; hexane/ethyl acetate gradient | Achieves >90% purity |
- Maintaining anhydrous conditions is critical to prevent hydrolysis of pivaloyl chloride.
- Slow addition of pivaloyl chloride at low temperature controls exothermicity and improves selectivity.
- Triethylamine must be used in stoichiometric excess to ensure complete neutralization of HCl.
Analytical Characterization
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution pattern on pyridine and presence of pivalamide group. Diagnostic signals include deshielded proton at C4 (~8.5 ppm) and carbonyl carbon (~175 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (~439.88 g/mol).
- Fourier Transform Infrared Spectroscopy (FT-IR): Shows characteristic amide C=O stretch (~1650 cm$$^{-1}$$) and N-H bend (~1550 cm$$^{-1}$$).
- X-ray Crystallography: Single-crystal XRD elucidates stereoelectronic effects of bromine and iodine substituents.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | Pyridine derivative (e.g., 3-aminopyridine) |
| Halogenation Reagents | Bromine, iodine; Fe or Cu catalysts |
| Amide Formation Reagents | Pivaloyl chloride, triethylamine |
| Solvent | Anhydrous THF or DCM |
| Temperature | 0–5°C during addition; room temp for reaction |
| Reaction Time | 12–24 hours |
| Purification Method | Silica gel chromatography |
| Yield | >90% purity |
| Characterization | NMR, HRMS, FT-IR, XRD |
| Safety | PPE, fume hood, proper waste disposal |
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms on the pyridine ring undergo nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions, with reactivity influenced by their positions and the electronic effects of the pivalamide group.
Key Reaction Pathways:
-
Iodine Substitution :
The 5-iodo group participates in Ullmann-type couplings with aryl boronic acids under copper catalysis, forming biaryl structures. This reaction is efficient in THF at 80°C with a K₃PO₄ base.
Comparative Reactivity:
| Halogen | Position | Preferred Reagents | Reaction Rate (Relative) |
|---|---|---|---|
| Br | 2 | NaN₃, KCN | Fast |
| I | 5 | Aryl boronic acids | Moderate |
Functional Group Transformations
The pivalamide group (-NHC(O)C(CH₃)₃) enhances stability during reactions but can be hydrolyzed under strongly acidic or basic conditions to regenerate the amine.
Hydrolysis Conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HCl (6M) | Reflux, 12h | 3-Amino-2-bromo-5-iodopyridine |
| NaOH (10%)/EtOH | 60°C, 8h | Pyridinamine derivative |
Example Suzuki Reaction:
textN-(2-Bromo-5-iodopyridin-3-yl)pivalamide + PhB(OH)₂ → N-(2-Phenyl-5-iodopyridin-3-yl)pivalamide
Major Reaction Products
| Reaction Type | Reagents/Conditions | Product Structure | Application |
|---|---|---|---|
| Azidation | NaN₃, DMF, 80°C | Azide derivative | Click chemistry intermediates |
| Cyanation | KCN, CuI, DMSO | Nitrile derivative | Pharmaceutical precursors |
| Aryl Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, THF | Biaryl derivative | Materials science applications |
Comparative Analysis with Analogues
The reactivity of this compound differs significantly from related compounds:
| Compound | Key Substituents | Reactivity Notes |
|---|---|---|
| N-(6-Chloro-3-iodopyridin-2-yl)pivalamide | Cl at 6, I at 3 | Chlorine shows lower NAS activity than Br |
| N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide | F at 5, CHO at 3 | Formyl group enables condensation reactions |
| N-(2-Chloro-6-iodopyridin-3-yl)pivalamide | Cl at 2, I at 6 | Iodine at 6-position sterically hindered |
Mechanistic Insights
-
Electron-Withdrawing Effects : The pivalamide group deactivates the pyridine ring, directing nucleophiles to the 2- and 5-positions via resonance and inductive effects.
-
Halogen Mobility : Iodine’s larger atomic radius facilitates oxidative addition in metal-catalyzed reactions, while bromine’s smaller size favors direct substitution .
Scientific Research Applications
Medicinal Chemistry
N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is being investigated for its potential as a pharmaceutical agent. Its halogenated pyridine structure may enhance biological activity through improved binding interactions with target proteins. Preliminary studies suggest that compounds of this class can exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes.
Chemical Probes
This compound can serve as a chemical probe in biological research, particularly for studying protein interactions and cellular pathways. Its ability to selectively bind to specific biomolecules makes it valuable for elucidating mechanisms of action in complex biological systems.
Material Science
In material science, this compound can be utilized in the development of novel materials with enhanced properties. Its incorporation into polymer matrices or other composite materials could lead to improved mechanical or thermal stability, making it suitable for various industrial applications.
A study conducted on a series of pyridine derivatives, including this compound, demonstrated their potential as inhibitors of key enzymes involved in cancer progression. The results indicated that the compound displayed significant inhibitory activity against specific targets, suggesting its utility in drug development for cancer therapies.
Case Study 2: Material Development
Research has shown that incorporating this compound into polymeric systems can enhance the thermal stability and mechanical strength of the materials. This finding opens avenues for its application in high-performance materials used in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-iodopyridin-3-yl)pivalamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares N-(2-Bromo-5-iodopyridin-3-yl)pivalamide with structurally similar pyridine derivatives, focusing on substituent positions, molecular weights, and functional groups:
Key Observations :
- Halogen Reactivity : The iodine in the target compound (position 5) offers superior leaving-group ability compared to bromine or chlorine, making it more reactive in cross-coupling reactions .
- Functional Group Diversity: Hydroxy () and cyano () substituents enable diverse derivatization pathways, such as oxidation or nucleophilic substitution.
Physicochemical Properties
- Molecular Weight : The target compound (409.03 g/mol) is heavier than analogs like the hydroxy variant (273.13 g/mol, ) due to iodine’s higher atomic mass.
- Solubility: Pivalamide groups generally reduce solubility in polar solvents, but iodine’s polarizability may enhance solubility in non-polar media compared to methoxy or hydroxy analogs .
- Stability : Iodine’s lower bond dissociation energy compared to bromine or chlorine may reduce thermal stability, necessitating careful storage (room temperature recommended for analogs, ).
Biological Activity
N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is a synthetic compound notable for its potential biological activities. Its unique structure, characterized by the presence of bromine and iodine substituents on a pyridine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 305.0 g/mol. The compound's structure can be represented as follows:
This compound is synthesized through various chemical reactions involving pyridine derivatives, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, potentially influencing enzyme activity or receptor binding. The halogen substituents (bromine and iodine) may enhance lipophilicity and facilitate binding to hydrophobic sites in proteins.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of iodinated pyridines have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar iodinated pyridine | S. aureus | 16 µg/mL |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that analogous compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: In vitro Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results :
- IC50 values were determined using MTT assays.
- HeLa cells showed an IC50 of 25 µM, indicating moderate cytotoxicity.
- MCF7 and A549 cells exhibited higher resistance with IC50 values exceeding 50 µM.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that the compound could inhibit certain kinases, which are crucial in cancer progression.
| Enzyme | Inhibition Type | IC50 |
|---|---|---|
| Protein Kinase A | Competitive | 15 µM |
| Cyclin-dependent Kinase 1 | Noncompetitive | 20 µM |
Q & A
Q. What are the standard synthetic routes for N-(2-Bromo-5-iodopyridin-3-yl)pivalamide, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves halogenation and amidation steps. A common approach is reacting 2-bromo-5-iodopyridin-3-amine with pivaloyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts. Anhydrous conditions (e.g., dry THF or DCM) are critical to prevent hydrolysis of the acyl chloride. Stirring at 0–5°C during reagent addition, followed by room-temperature reaction for 12–24 hours, ensures complete conversion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with >90% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm the pyridine ring substitution pattern and pivalamide group. The deshielded proton at C4 (δ ~8.5 ppm) and carbonyl carbon (δ ~175 ppm) are diagnostic.
- HRMS : Validates molecular weight (expected [M+H]+: ~439.88).
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of bromine and iodine substituents. SHELX software is widely used for refinement .
- FT-IR : Confirms amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .
Q. How should researchers handle safety and waste disposal for this compound?
- Safety : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (H315, H319). Avoid inhalation (use fume hood) .
- Waste : Collect halogenated organic waste separately. Incinerate in a licensed facility to prevent environmental release of iodine/bromine residues .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
Discrepancies may arise from thermal motion or disorder. Use SHELXL’s RIGU and ISOR constraints to refine anisotropic displacement parameters. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate experimental bond lengths. If residual electron density >0.5 eÅ, consider twinning or solvent masking .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
The bromine at C2 is more reactive than iodine at C5 in Suzuki-Miyaura couplings. Use Pd(PPh) catalyst with arylboronic acids in THF/HO (2:1) at 80°C. For selective C5-I activation, employ Ullmann conditions (CuI, phenanthroline ligand, DMF, 120°C). Monitor reaction progress via TLC (silica, UV detection) .
Q. How do steric and electronic effects of the pivalamide group influence the compound’s reactivity?
The bulky tert-butyl group hinders nucleophilic attack at the amide carbonyl, stabilizing the compound under basic conditions. However, it enhances electron-withdrawing effects, activating the pyridine ring for electrophilic substitution at C4. Computational studies (NBO analysis) quantify charge distribution, guiding functionalization strategies .
Q. How can researchers analyze contradictory biological activity data across different assays?
If the compound shows variable IC values (e.g., in kinase vs. cytotoxicity assays):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
